Cas no 904450-60-8 (1-(4-chlorophenyl)methyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one)

1-(4-Chlorophenyl)methyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic organic compound featuring a dihydroquinolin-4-one core with multiple functional modifications. Its structure incorporates a 4-chlorophenylmethyl group at the 1-position, a 4-ethoxybenzoyl moiety at the 3-position, and dimethoxy substitutions at the 6- and 7-positions. These modifications enhance its potential as an intermediate in pharmaceutical or agrochemical synthesis, particularly for applications requiring selective bioactivity or binding affinity. The presence of both electron-donating (ethoxy, methoxy) and electron-withdrawing (chlorophenyl) groups may contribute to tunable electronic properties, making it suitable for further derivatization. The compound's stability and defined stereochemistry support its utility in targeted research and development contexts.
1-(4-chlorophenyl)methyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one structure
904450-60-8 structure
Product Name:1-(4-chlorophenyl)methyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
CAS No:904450-60-8
MF:C27H24ClNO5
MW:477.936166763306
CID:5494238
PubChem ID:16008436
Update Time:2025-05-23

1-(4-chlorophenyl)methyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-chlorobenzyl)-3-(4-ethoxybenzoyl)-6,7-dimethoxyquinolin-4(1H)-one
    • 904450-60-8
    • NCGC00110064-01
    • F3222-1898
    • CHEMBL1713590
    • AKOS001812632
    • C567-0156
    • HMS1829P02
    • 1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
    • 1-[(4-chlorophenyl)methyl]-3-(4-ethoxybenzoyl)-6,7-dimethoxyquinolin-4-one
    • 1-(4-chlorophenyl)methyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
    • Inchi: 1S/C27H24ClNO5/c1-4-34-20-11-7-18(8-12-20)26(30)22-16-29(15-17-5-9-19(28)10-6-17)23-14-25(33-3)24(32-2)13-21(23)27(22)31/h5-14,16H,4,15H2,1-3H3
    • InChI Key: MVWUODFAUDCQSG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)CN1C=C(C(C2C=CC(=CC=2)OCC)=O)C(C2C=C(C(=CC1=2)OC)OC)=O

Computed Properties

  • Exact Mass: 477.1343006g/mol
  • Monoisotopic Mass: 477.1343006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 8
  • Complexity: 741
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 65.1Ų

1-(4-chlorophenyl)methyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one Pricemore >>

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Additional information on 1-(4-chlorophenyl)methyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one

Introduction to 1-(4-chlorophenyl)methyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one and Its Significance in Modern Chemical Biology

The compound with the CAS no. 904450-60-8, identified as 1-(4-chlorophenyl)methyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one, represents a fascinating molecule in the realm of chemical biology. This heterocyclic derivative has garnered significant attention due to its unique structural features and promising biological activities. The presence of multiple functional groups, including chloro and ethoxy substituents, alongside the dimethoxyquinolinone core, suggests a rich potential for interaction with biological targets. Such structural motifs are often exploited in the design of novel therapeutic agents, particularly in the context of addressing complex diseases.

Recent advancements in drug discovery have highlighted the importance of multifunctional scaffolds that can modulate multiple pathways simultaneously. The 1,4-dihydroquinolin-4-one scaffold is well-documented for its pharmacological versatility, often serving as a key component in molecules exhibiting anti-inflammatory, anticancer, and antimicrobial properties. In particular, the combination of chlorophenyl and ethoxybenzoyl groups introduces specific electronic and steric properties that can fine-tune binding interactions with biological receptors. This has led to extensive interest in synthesizing and characterizing derivatives of this nature for their potential therapeutic applications.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is implicated in numerous diseases, most notably cancer. The dimethoxy substitution pattern on the quinolinone ring enhances the molecule's ability to interact with ATP-binding pockets in kinase domains. Furthermore, the methyl group at position 1 and the benzoyl moiety at position 3 contribute to optimal spatial orientation for inhibitory activity. Such structural features have been successfully leveraged in previous studies to develop lead compounds for kinase-targeted therapies.

Current research in chemical biology emphasizes the development of structure-activity relationship (SAR) studies to understand how modifications at specific positions within a molecule influence its biological activity. The compound under discussion provides an excellent platform for such investigations due to its complex architecture. By systematically varying substituents such as the chlorophenyl group or the ethoxybenzoyl moiety, researchers can gain insights into which structural elements are critical for target interaction. These insights are invaluable for optimizing drug candidates toward higher efficacy and selectivity.

The synthesis of this compound also showcases modern advancements in organic chemistry methodologies. The preparation involves multi-step reactions that highlight techniques such as nucleophilic aromatic substitution, esterification, and cyclocondensation. These synthetic strategies not only facilitate access to complex molecules like this one but also contribute to the broader toolkit available for medicinal chemists. Efficient synthetic routes are essential for producing sufficient quantities of a compound for preclinical testing, and recent innovations in catalysis have made these processes more scalable and environmentally friendly.

In terms of biological evaluation, preliminary studies on derivatives similar to this compound have shown encouraging results in vitro. For instance, some analogs have demonstrated potent inhibition against specific kinases while maintaining good selectivity against off-target proteins. This balance between potency and selectivity is paramount in drug development to minimize side effects. The presence of both hydrophobic (e.g., benzyl) and hydrophilic (e.g., methoxy) groups also enhances solubility, which is another critical factor for drug bioavailability.

The role of computational chemistry has been increasingly prominent in understanding molecular interactions at a quantum mechanical level. Techniques such as molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) calculations have provided valuable insights into how this compound might bind to its intended targets. These computational approaches complement experimental data by allowing researchers to predict binding affinities, identify key interaction residues, and design further modifications with greater precision.

Looking ahead, future research directions may focus on exploring this compound's potential as an antimicrobial agent or even as a candidate for treating neurodegenerative diseases. The quinolinone scaffold has been associated with various biological activities beyond kinase inhibition, making it a versatile starting point for drug discovery programs targeting different therapeutic areas. Additionally, exploring its properties as an antioxidant or an agent modulating other signaling pathways could open new avenues for therapeutic intervention.

The integration of traditional medicinal chemistry principles with cutting-edge technologies like artificial intelligence (AI) promises to accelerate the discovery process further. AI-driven platforms can analyze vast datasets to identify promising molecular structures based on desired biological properties. Given the complexity of molecules like this one, AI tools could help prioritize which derivatives warrant experimental validation by predicting their likelihood of success based on structural features alone.

In conclusion,1-(4-chlorophenyl)methyl-3-(4-ethoxybenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one (CAS no. 904450-60-8) represents a structurally intriguing compound with significant potential in chemical biology research and drug development efforts aimed at addressing challenging diseases through kinase inhibition among other mechanisms it may exhibit upon further exploration by scientists worldwide.

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